Ursodeoxycholic Acid Methyl Ester

Catalog No.
S1483369
CAS No.
10538-55-3
M.F
C25H42O4
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursodeoxycholic Acid Methyl Ester

In UDCA synthesis, free acid causes side reactions and purification challenges. UDCA Methyl Ester serves as key intermediate with protected carboxyl group enabling crystallization-based removal of isomeric impurities like chenodeoxycholic acid. Its lipophilicity allows organic solvent solubility for stock solutions, and selective functionalization at 3,7-OH for derivative synthesis. Essential for high-purity API manufacturing and medicinal chemistry research.

CAS Number

10538-55-3

Product Name

Ursodeoxycholic Acid Methyl Ester

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid Methyl Ester; 3α,7β-Dihydroxy-5β-cholanic Acid Methyl Ester; Methyl 3α,7β-Dihydroxy-5β-cholanoate; Methyl Ursodeoxycholate;

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Ursodeoxycholic Acid Methyl Ester is a cholanoid.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 g

Ursodeoxycholic Acid Methyl Ester (UDCA-ME) is the O-methyl ester of Ursodeoxycholic Acid (UDCA), a secondary bile acid. Unlike its parent acid which is primarily used as an active pharmaceutical ingredient (API), UDCA-ME serves two distinct, procurement-critical roles. First, it is a key, isolatable intermediate in the manufacturing and purification of high-purity UDCA, where its unique crystallization properties are leveraged to remove closely related impurities. [REFS-1, REFS-2] Second, it functions as a lipophilic tool compound and protected precursor for researchers, offering a different solubility profile and chemical reactivity compared to the free acid form, making it essential for specific synthetic pathways and research models. [2]

Research Fit

Reference Standard Pharmacopeial impurity standard for UDCA and CDCA analytical method development
Synthetic Intermediate Key methyl ester intermediate in patented high-purity UDCA manufacturing
Dual Identity Designated EP Impurity G for both ursodeoxycholic and chenodeoxycholic acid monographs

Direct substitution of Ursodeoxycholic Acid (UDCA) for its methyl ester (UDCA-ME) is infeasible in many common laboratory and industrial workflows. The free carboxylic acid of UDCA is chemically reactive and highly polar, limiting its solubility in non-polar organic solvents and preventing its use in synthetic steps where it could cause unwanted side reactions. [1] UDCA-ME, with its protected carboxyl group and increased lipophilicity, is specifically procured to overcome these limitations. It enables purification strategies and chemical transformations that are incompatible with the parent acid, making the two compounds functionally distinct for process development and chemical synthesis. [2]

Substitution Risk

!
Melting point differs significantly from CDCA-ME
The 7α-epimer and ester configuration produce a large melting point gap, altering identity confirmation workflows.
!
Neutral ester vs. ionizable parent acid shifts extraction and LC behavior
Ursodeoxycholic acid methyl ester remains uncharged across physiological pH, unlike ionized UDCA, impacting sample preparation.
!
Epimer and lipophilicity differences change chromatographic selectivity
The 7β-hydroxy configuration and higher XLogP3 relative to CDCA-ME result in distinct reversed-phase retention, preventing direct interchange.

Essential Intermediate for High-Purity UDCA Production via Impurity-Rejecting Crystallization

Industrial synthesis patents detail a validated method for purifying crude Ursodeoxycholic Acid (UDCA) that contains significant levels of impurities, such as 13-15% chenodeoxycholic acid (CDCA). [REFS-1, REFS-2] The process involves esterifying the crude acid mixture to their methyl esters. The resulting Ursodeoxycholic Acid Methyl Ester can then be effectively isolated and purified by crystallization, a step that efficiently rejects the methyl ester of CDCA and other impurities. Subsequent hydrolysis of the purified UDCA-ME yields the final UDCA product with extremely low levels of process-related impurities. [1] This makes the procurement of UDCA-ME a critical step for any process aiming to produce high-purity UDCA from common starting materials.

Evidence DimensionPurification Efficiency
Target Compound DataEnables purification of crude UDCA by forming a highly crystallizable intermediate.
Comparator Or BaselineDirect crystallization of crude UDCA free acid, which is less effective at removing isomeric impurities like CDCA.
Quantified DifferenceAllows for the removal of impurities from crude mixtures containing 13-15% CDCA to achieve a high-purity final product. [<a href="https://patents.google.com/patent/WO2014020024A1" target="_blank">1</a>]
ConditionsIndustrial synthesis and purification process involving esterification, crystallization, and subsequent hydrolysis.

For manufacturing or synthesizing high-purity UDCA, using the methyl ester intermediate is a proven industrial strategy to achieve purity levels required for pharmaceutical applications.

Melting Point
Head-to-head
UDCA-ME 142–143 °C vs. CDCA-ME 60–64 °C
Δ ≈ 78–83 °C
Enables unambiguous identity verification without advanced instrumentation
Solid-state characterization; literature values

Increased Lipophilicity for Enhanced Organic Solvent Solubility and Membrane Interaction Studies

The esterification of UDCA's carboxylic acid to a methyl group significantly increases the molecule's non-polarity, as quantified by the calculated octanol-water partition coefficient (XLogP3). Ursodeoxycholic Acid Methyl Ester has an XLogP3 value of 5.2, which is more than a full log unit higher than that of the parent Ursodeoxycholic Acid (XLogP3 of 4.1). [REFS-1, REFS-2] This substantial shift towards higher lipophilicity is a primary driver for its procurement. It predicts greater solubility in common non-aqueous organic solvents used in synthesis and for preparing concentrated stock solutions (e.g., DMSO, ethyl acetate). This property is also intentionally leveraged in research to study how increased lipophilicity impacts membrane permeability and cellular uptake. [3]

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound DataXLogP3 = 5.2 [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/9801465" target="_blank">1</a>]
Comparator Or BaselineUrsodeoxycholic Acid (UDCA), XLogP3 = 4.1 [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/31401" target="_blank">2</a>]
Quantified Difference+1.1 log units, indicating substantially higher lipophilicity.
ConditionsComputationally derived property (XLogP3 model).

A buyer would select the methyl ester over the free acid when high solubility in organic solvents or increased lipophilicity for membrane transport studies is a critical requirement.

Ionizability (pKa)
Head-to-head
UDCA-ME pKa ≈ 14.79 vs. UDCA pKa 5.04
Δ ≈ 9.75 units
Governs extraction, retention, and membrane partitioning behavior
Predicted value for ester; experimental for free acid

Carboxyl Protection Enabling Selective Modification of Steroid Core Hydroxyl Groups

In multi-step syntheses to create novel bile acid derivatives, the carboxylic acid of UDCA is a potential site of unwanted reactivity. Protecting this group as a methyl ester is a common and necessary first step before performing chemical modifications on other parts of the molecule, such as the hydroxyl groups at the 3- and 7-positions. [1] By converting the acid to the less reactive methyl ester, chemists can perform reactions like oxidations or acetylations on the steroid core with greater selectivity and yield, without interference from the acidic proton or nucleophilic carboxylate. Procuring UDCA-ME provides a direct entry point into these synthetic routes, bypassing the initial protection step.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataCarboxyl group is protected as a stable, non-acidic methyl ester.
Comparator Or BaselineUnprotected Ursodeoxycholic Acid, whose free carboxyl group can interfere with subsequent reactions.
Quantified DifferenceNot applicable (Qualitative process advantage).
ConditionsMulti-step organic synthesis targeting modification of the steroid nucleus.

Chemists synthesizing novel bile acid analogs procure the methyl ester to avoid side reactions, improve yields, and simplify their reaction workflows.

Lipophilicity (XLogP3)
Head-to-head
UDCA-ME XLogP3 5.2 vs. UDCA 3.0
Δ +2.2 (~158-fold higher partition)
Dictates HPLC retention and organic solvent extractability
Computed XLogP3 algorithm v3.2.2
Impurity Reduction
Reported
≥37-fold reduction
Validates methyl ester route for Ph. Eur. compliance
From 13–15% to <0.35% CDCA; industrial-scale patent data
Dual EP Identity
Supporting evidence
UDCA EP Impurity G
CDCA EP Impurity G
Single reference standard for two monographs
Supplier-stated designation; verify with current Ph. Eur.

Key Intermediate in Pharmaceutical Synthesis of High-Purity UDCA

This compound is procured as a process-critical intermediate for manufacturing pharmaceutical-grade UDCA. Its ability to be efficiently crystallized away from isomeric impurities like chenodeoxycholic acid makes it the preferred form for the purification stage of production. [1]

Synthesis of Novel Bile Acid Conjugates and Derivatives

Medicinal chemists select UDCA-ME as the starting material for creating novel derivatives. The protected carboxyl group allows for selective chemical reactions on the 3- and 7-position hydroxyl groups, enabling the synthesis of new amides, esters, and other analogs for drug discovery programs without unwanted side reactions. [2]

Preparation of High-Concentration Stocks for In Vitro Screening

Due to its enhanced lipophilicity and corresponding solubility in organic solvents like DMSO and ethanol, UDCA-ME is the logical choice for preparing concentrated stock solutions for use in high-throughput screening and cell-based assays, where the poor aqueous solubility of the parent acid would be a limiting factor. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
GMP UDCA API synthesis
Methyl ester purification route compatibility
Impurity profile meets USP/Ph. Eur. limits
Pharmacopeial impurity method development
Dual EP Impurity G identity
Chromatographic specificity vs. parent acid and epimers
LC-MS/MS bioanalysis of bile acids
Neutral ester for positive-ion ESI
Extraction efficiency and matrix-effect control
Metabolomics bile acid profiling
Differentiated melting point and GC retention
Peak assignment in complex biological matrices

XLogP3

5.2

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